Cleroindicin F

Description

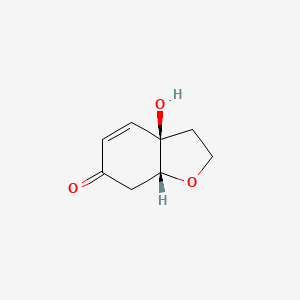

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPAWIMHOPPDA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cleroindicin F: A Technical Overview of its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cleroindicin F is a natural product first identified in 1997.[1][2] It belongs to a class of compounds isolated from the plant species Clerodendrum indicum. While the initial discovery laid the groundwork for its chemical characterization, a comprehensive understanding of its biological activities and mechanism of action remains largely unexplored in publicly available scientific literature. This technical guide provides a detailed account of the discovery, origin, and the experimental protocols used for the isolation and characterization of this compound. It also summarizes the known biological activities of the source plant and related compounds to offer a contextual framework for future research and development.

Discovery and Origin

This compound was first isolated from the aerial parts of Clerodendrum indicum (L.) Kuntze, a plant belonging to the Lamiaceae family.[1][2] The discovery was the result of a phytochemical investigation aimed at identifying novel compounds from this plant species, which has a history of use in traditional medicine. The initial report by Tian et al. (1997) detailed the isolation and structural elucidation of six new compounds, designated as cleroindicins A-F.[1]

Physicochemical Properties and Spectral Data

The initial characterization of this compound provided key spectral data to elucidate its structure. While the original publication should be consulted for the complete dataset, a summary of the reported data is presented below.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value/Description |

| Molecular Formula | C₈H₁₀O₃ |

| Appearance | Colorless oil |

| Optical Rotation | [α]D -2.74° (c 0.016, MeOH) |

| UV (MeOH) λmax (log ε) | 225 nm (3.85) |

| IR (film) νmax | 1680 cm⁻¹ (α,β-unsaturated ketone) |

| EIMS m/z (%) | 154 [M]⁺, 136 [M - H₂O]⁺, 110 [M - C₂H₄O]⁺, 82 [M - CO]⁺ |

| ¹³C-NMR (CDCl₃) δ | 150.2 (d), 130.5 (d), other signals also reported |

Source: Tian et al., 1997. J. Nat. Prod. 60(8):766-769.

Experimental Protocols

The following methodologies are based on the original discovery and isolation of this compound.

Plant Material and Extraction

The aerial parts of Clerodendrum indicum were collected, air-dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol at room temperature. The resulting ethanolic extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

The isolation of this compound from the crude ethanolic extract involved a multi-step chromatographic process. A generalized workflow is depicted in the diagram below.

The crude extract was subjected to column chromatography on a silica gel column. Elution was performed using a gradient of petroleum ether and acetone. Fractions were collected and monitored by thin-layer chromatography (TLC). The fraction containing this compound was further purified using preparative TLC with a solvent system of petroleum ether-acetone to yield the pure compound.

Biological Activity

This compound

As of the latest available scientific literature, there is a notable absence of specific quantitative biological activity data for purified this compound. No studies reporting IC₅₀ or EC₅₀ values for cytotoxicity, anti-inflammatory, or other bioactivities of the isolated compound have been identified.

Clerodendrum indicum Extracts and Related Compounds

While data on this compound is lacking, various extracts of Clerodendrum indicum and other isolated compounds have been investigated for their biological activities. This information provides a valuable context for the potential therapeutic applications of its constituents.

Table 2: Summary of Biological Activities of Clerodendrum indicum Extracts and Other Isolated Compounds

| Extract/Compound | Biological Activity | Cell Line/Model | Reported IC₅₀/Effect |

| Dichloromethane extract of roots | Cytotoxicity | SW620 (colon adenocarcinoma) | Active |

| Lupeol | Cytotoxicity | SW620, KATO-III (gastric carcinoma) | IC₅₀ = 1.99 µmol/L (SW620), 1.95 µmol/L (KATO-III) |

| Betulinic acid | Cytotoxicity | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | IC₅₀ = 1.66-20.49 µmol/L across cell lines |

| Pectolinarigenin | Cytotoxicity | SW620, KATO-III | IC₅₀ = 13.05 µmol/L (SW620), 24.31 µmol/L (KATO-III) |

| Ethanolic extract of leaves | Antioxidant (DPPH scavenging) | in vitro | IC₅₀ = 7.89 µg/ml |

Note: The above data pertains to extracts or other compounds from C. indicum and not this compound itself.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action. This represents a significant knowledge gap and a promising area for future research.

Future Directions

The discovery of this compound has provided a novel chemical entity that warrants further investigation. The lack of data on its biological activity and mechanism of action presents a clear opportunity for researchers in drug discovery and development.

Logical Relationship for Future Research

Future research should focus on:

-

Total Synthesis or Re-isolation: To obtain sufficient quantities of this compound for comprehensive biological evaluation.

-

Broad Biological Screening: To identify potential therapeutic areas, including but not limited to anticancer, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: Upon identification of a significant biological activity, in-depth studies to elucidate the molecular targets and signaling pathways involved will be crucial.

Conclusion

This compound represents a natural product with a defined chemical structure but an undefined biological profile. This technical guide consolidates the available information on its discovery and origin, providing a foundation for the scientific community to build upon. The clear gaps in our understanding of its bioactivity and mechanism of action highlight the untapped potential of this molecule and underscore the need for further research to unlock its possible therapeutic value.

References

Unveiling Cleroindicin F: A Technical Guide to its Natural Source, Isolation, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cleroindicin F, a bioactive natural product. The primary focus is on its natural source, detailed isolation protocols, and quantitative analysis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source of this compound

The exclusive natural source of this compound identified in scientific literature is the plant species Clerodendrum indicum (L.) Kuntze, belonging to the family Lamiaceae (formerly Verbenaceae). Specifically, this compound, along with its analogs (Cleroindicins A-E), has been isolated from the aerial parts of this plant.[1][2][3] Clerodendrum indicum is a shrub found in tropical and subtropical regions of Asia and has been traditionally used in folk medicine.[4]

Quantitative Analysis of this compound from Clerodendrum indicum

Quantitative analysis of the extraction and isolation process from the aerial parts of Clerodendrum indicum reveals the yield of this compound. The data presented below is derived from the foundational study that first reported the isolation of this compound.

| Parameter | Value | Reference |

| Starting Plant Material | Dried and powdered aerial parts of Clerodendrum indicum | [1] |

| Initial Mass of Plant Material | 6 kg | |

| Mass of Isolated this compound | 48 mg | |

| Percentage Yield | 0.0008% | Calculated from |

Experimental Protocol: Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology described by Tian et al. (1997).

Plant Material and Extraction

-

Collection and Preparation: Aerial parts of Clerodendrum indicum were collected, dried, and powdered.

-

Extraction: 6 kg of the powdered plant material was subjected to reflux extraction with 95% ethanol (4 x 20 L).

-

Crude Extract: The resulting solution was concentrated to yield 320 g of crude extract.

Solvent Partitioning and Fractionation

-

Defatting: The crude extract was dissolved in 50% ethanol and partitioned with petroleum ether (60-90 °C) to remove nonpolar constituents.

-

Ethyl Acetate Extraction: After the removal of ethanol from the aqueous layer, the residue was extracted with ethyl acetate (5 x 2 L).

-

Ethyl Acetate Fraction: The ethyl acetate extract was concentrated to yield 78 g of a fractionated extract.

Chromatographic Purification

-

Initial Silica Gel Column Chromatography:

-

The ethyl acetate extract (78 g) was subjected to column chromatography on a silica gel column.

-

Elution was performed with a solvent system of chloroform-acetone (5:1).

-

This initial separation resulted in eight primary fractions (I-VIII).

-

-

Isolation of this compound:

-

Fractions V and VI from the initial column were combined.

-

These combined fractions were subjected to repeated silica gel column chromatography.

-

Elution was carried out with a solvent system of chloroform-methanol (25:1).

-

This purification step yielded 48 mg of pure this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Clerodendrum indicum.

Biosynthetic Pathway

As of the current scientific literature, the specific biosynthetic pathway for this compound has not been elucidated. Diterpenoids, the class of compounds to which this compound belongs, generally originate from the methylerythritol phosphate (MEP) pathway in plants, leading to the formation of geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenes. However, the specific cyclases, oxidoreductases, and other enzymes involved in the intricate cyclization and functionalization to form the unique structure of this compound remain unknown. Further research, including transcriptomic analysis of Clerodendrum indicum and enzymatic assays, is required to delineate this pathway.

References

An In-depth Technical Guide to Cleroindicin F: Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleroindicin F is a naturally occurring compound isolated from the aerial parts of Clerodendrum indicum, a plant used in traditional medicine.[1] As an α,β-unsaturated ketone, this compound belongs to a class of compounds known for their biological activities, including cytotoxic effects, which positions it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of the experimental workflow.

Physicochemical Properties

This compound is a colorless oil.[1] Its structural features and functional groups have been elucidated through various spectroscopic techniques. The key physicochemical data for this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless oil | [1] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Specific Rotation | [α]D -2.74° (c 0.016, MeOH) | [1] |

Spectroscopic Data

Infrared (IR) and Ultraviolet (UV) Spectroscopy

The IR and UV spectra indicate the presence of an α,β-unsaturated ketone functional group.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) data was used to determine the molecular formula and fragmentation pattern.

| m/z | Interpretation | Source |

| 154 | [M]⁺ | |

| 136 | [M - H₂O]⁺ | |

| 110 | [M - C₂H₄O]⁺ | |

| 82 | [M - C₂H₄O - CO]⁺ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C-NMR spectrum reveals the carbon skeleton of this compound, including two olefinic methines characteristic of an α,β-unsaturated system.

| Chemical Shift (δ) | Carbon Type | Source |

| 150.2 | d (olefinic methine) |

Experimental Protocols

The following methodologies are based on the original isolation and structure elucidation of this compound from Clerodendrum indicum.

Plant Material and Extraction

-

Plant Material: The aerial parts of Clerodendrum indicum (L.) Kuntze were collected in the Yunnan province of China.

-

Extraction: The air-dried and powdered aerial parts of the plant were extracted with 95% ethanol at room temperature. The resulting ethanolic extract was then concentrated under reduced pressure.

Isolation and Purification

-

Solvent Partitioning: The concentrated ethanolic extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate-soluble fraction was subjected to column chromatography on silica gel.

-

Elution Gradient: The column was eluted with a gradient of increasing polarity, typically a chloroform-methanol solvent system.

-

Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values were combined.

-

Final Purification: this compound, along with other cleroindicins, was isolated from these combined fractions through repeated column chromatography until a pure compound was obtained.

Spectroscopic Analysis

-

Optical Rotation: Specific rotation was measured using a polarimeter in methanol at a concentration of 0.016 g/100 mL.

-

UV Spectroscopy: The UV spectrum was recorded in methanol to identify the characteristic absorption of the α,β-unsaturated ketone chromophore.

-

IR Spectroscopy: The IR spectrum was obtained to identify key functional groups, such as the carbonyl and alkene stretches.

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) was performed to determine the molecular weight and fragmentation pattern of the molecule.

-

NMR Spectroscopy: ¹³C-NMR spectra were recorded in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) to elucidate the carbon framework of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, its chemical structure as an α,β-unsaturated ketone suggests potential mechanisms of cytotoxic and anti-inflammatory activity. Compounds with this motif are known to be reactive electrophiles that can engage in Michael addition reactions with nucleophilic residues (such as cysteine) in proteins. This can lead to the modulation of various cellular processes.

A plausible, though not yet demonstrated, mechanism of action for this compound's cytotoxicity could involve the induction of oxidative stress. The depletion of intracellular glutathione (GSH) through Michael addition can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can, in turn, damage cellular components and trigger apoptotic pathways.

The diagram below illustrates a hypothetical signaling pathway for the induction of apoptosis by an α,β-unsaturated ketone like this compound.

Conclusion

This compound is a natural product with a defined chemical structure and physicochemical properties. The experimental protocols for its isolation and characterization are well-established. Its α,β-unsaturated ketone moiety suggests a potential for biological activity, likely through mechanisms involving Michael addition and the induction of oxidative stress. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent. This guide provides a foundational resource for scientists and researchers interested in pursuing further studies on this compound.

References

The Structural Elucidation of Cleroindicin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleroindicin F, a natural product isolated from Clerodendrum indicum, belongs to a class of compounds that have garnered interest for their potential biological activities. The determination of its intricate molecular architecture is a cornerstone for understanding its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental methodologies and spectroscopic data that were pivotal in piecing together its chemical puzzle. The structural determination relied on a combination of spectroscopic techniques, including mass spectrometry, infrared and ultraviolet spectroscopy, and advanced nuclear magnetic resonance experiments. Further confirmation and clarification of its stereochemistry were achieved through enantioselective total synthesis.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established it as a colorless oil. Through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, its molecular formula was determined to be C₈H₁₀O₃.[1]

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Optical Rotation ([α]D) | -2.74° (c 0.016, MeOH) | [1] |

| High-Resolution EIMS | m/z 154 [M]⁺ | [1] |

| EIMS Fragments | m/z 136 [M - H₂O]⁺, 110 [M - C₂H₄O]⁺, 82 [M - CO]⁺ | [1] |

Spectroscopic Analysis

The presence of key functional groups was inferred from infrared (IR) and ultraviolet (UV) spectroscopy, which indicated that this compound is an α,β-unsaturated ketone.

Table 2: Spectroscopic Data (IR and UV) for this compound

| Spectroscopy | Wavelength/Wavenumber | Interpretation | Reference |

| UV (EtOH) | λmax 218.5 nm | α,β-unsaturated ketone | |

| IR (film) | 3370, 2940, 2870, 1675, 1375, 1260, 840 cm⁻¹ | Hydroxyl, C-H stretching, C=O (conjugated ketone), C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon skeleton and the connectivity of the atoms in this compound were elucidated primarily through ¹H and ¹³C NMR spectroscopy.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (100 MHz, C₅D₅N)

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2 | 34.3 | CH₂ | |

| 3 | 28.5 | CH₂ | |

| 4 | 76.9 | C | |

| 5 | 150.2 | CH | |

| 6 | 128.8 | CH | |

| 7 | 198.2 | C=O | |

| 8 | 35.8 | CH₂ | |

| 9 | 84.6 | CH |

Table 4: ¹H-NMR Spectroscopic Data for this compound (400 MHz, C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-5 | 6.94 | d | 10.2 | |

| H-6 | 6.14 | d | 10.2 |

Note: The original literature provides limited ¹H-NMR data. A complete assignment requires further experimental data or access to supplementary information from synthetic studies.

Experimental Protocols

Isolation of this compound

The following is a summary of the isolation procedure as described by Tian et al. (1997):

-

Extraction: Dried and powdered aerial parts of Clerodendrum indicum (6 kg) were refluxed with 95% ethanol. The resulting crude extract (320 g) was dissolved in 50% ethanol and partitioned with petroleum ether to remove fats.

-

Solvent Partitioning: After removing the ethanol, the aqueous residue was extracted with ethyl acetate.

-

Chromatography: The ethyl acetate extract (78 g) was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and acetone. This compound (48 mg) was isolated from the fractions eluted with a 25:1 mixture of chloroform and methanol after repeated silica gel column chromatography.

Spectroscopic Measurements

-

NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (pyridine-d₅).

-

Mass Spectra: EIMS and HREIMS were obtained on a VG Auto Spec-3000 spectrometer.

-

IR and UV Spectra: IR spectra were recorded on a Perkin-Elmer 577 spectrometer, and UV spectra were taken on a UV-210 spectrometer.

-

Optical Rotation: Optical rotation was measured on a JASCO-20C digital polarimeter.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound based on the available data is outlined below.

Stereochemistry and Total Synthesis

While spectroscopic data provided the planar structure of this compound, the determination of its absolute stereochemistry required more advanced techniques. Enantioselective total synthesis of all known chiral cleroindicins, including this compound, was instrumental in this regard. This synthetic work revealed that natural this compound is nearly racemic. Furthermore, it was demonstrated that optically pure synthetic this compound racemizes under slightly basic conditions. This finding suggests that the other chiral cleroindicins (C, D, and E) may be biosynthetically derived from this compound, which racemizes during the biosynthetic process.

Conclusion

The structure of this compound was successfully elucidated through a combination of spectroscopic methods and confirmed by total synthesis. The initial isolation and characterization provided the core structural features, while enantioselective synthesis was crucial for clarifying its stereochemical nature. This comprehensive understanding of this compound's structure is a prerequisite for further investigation into its biological properties and potential as a lead compound in drug discovery. The methodologies outlined in this guide serve as a classic example of the systematic approach required for the structural determination of novel natural products.

References

Spectroscopic Profile of Cleroindicin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cleroindicin F, a natural product isolated from Clerodendrum indicum. The information presented herein is critical for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Mass Spectrometry (MS) Data

The molecular formula of this compound was determined to be C₈H₁₀O₃ by Electron Ionization Mass Spectrometry (EIMS). The mass spectrum exhibited a molecular ion peak and several characteristic fragment ions, which were instrumental in its initial identification.[1]

| Ion | m/z | Description |

| [M]⁺ | 154 | Molecular Ion |

| [M - H₂O]⁺ | 136 | Loss of a water molecule |

| [M - C₂H₄O]⁺ | 110 | Loss of an acetyl group |

| [M - CO]⁺ | 82 | Loss of a carbonyl group |

| Table 1: EIMS Fragmentation Data for this compound.[1] |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound indicated the presence of an α,β-unsaturated ketone.[1] While the exact absorption frequencies are not detailed in the primary literature, the functional group identification was a key step in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided the detailed structural framework of this compound. The experiments were conducted using a Bruker AM-400 spectrometer with pyridine-d₅ and CD₃OD as solvents.[1]

¹H-NMR Data

The proton NMR spectrum revealed key structural features, including a pair of double bonds in a Z-configuration and a complex splitting pattern for the methylene protons adjacent to a chiral center.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.94 | d | 10.2 |

| H-6 | 6.14 | d | 10.2 |

| H-9 | 4.49 | dd | 4.8, 4.0 |

| H-8a | 2.98 | dd | 16.5, 4.8 |

| H-8b | 2.85 | dd | 16.5, 4.0 |

| Table 2: ¹H-NMR Spectroscopic Data for this compound. |

¹³C-NMR Data

The carbon NMR spectrum accounted for all eight carbons in the molecule, confirming the presence of a carbonyl group, two olefinic carbons, and several oxygenated carbons.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| C-7 | 197.2 | s |

| C-5 | 150.2 | d |

| C-6 | 128.1 | d |

| C-9 | 82.1 | d |

| C-4 | 75.0 | s |

| C-2 | 66.5 | t |

| C-8 | 40.6 | t |

| C-3 | 40.4 | t |

| Table 3: ¹³C-NMR Spectroscopic Data for this compound. |

Experimental Protocols

The spectroscopic data for this compound were obtained using standard analytical techniques as described in the original publication.

-

Mass Spectrometry (MS): EIMS spectra were recorded on a VG Auto Spec-3000 spectrometer.

-

Infrared (IR) Spectroscopy: IR spectra were recorded with a Perkin-Elmer 577 spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained using a Bruker AM-400 spectrometer. The samples were dissolved in deuterated methanol (CD₃OD) or deuterated pyridine (pyridine-d₅).

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Figure 1: Workflow for the isolation and structural elucidation of this compound.

References

Cleroindicin F: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleroindicin F, a natural product isolated from the genus Clerodendrum, is an emerging compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the currently known and potential biological activities of this compound, with a focus on its antimicrobial and anti-inflammatory properties. While direct experimental evidence for other activities remains limited, this document also explores potential anticancer, antiviral, and neuroprotective roles by examining the activities of structurally related compounds and other phytochemicals isolated from Clerodendrum species. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

The genus Clerodendrum has a rich history in traditional medicine, with various species utilized for their therapeutic properties.[1] Phytochemical investigations of this genus have led to the isolation of a diverse array of bioactive compounds, including flavonoids and diterpenoids, which have demonstrated a range of pharmacological effects such as antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[2][3] this compound is a diterpenoid belonging to the cleroindicin family of compounds. This guide synthesizes the available scientific literature to provide a detailed technical overview of its biological potential.

Known Biological Activities of this compound

Direct experimental evidence for the biological activities of this compound is currently focused on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has been identified as an antimicrobial agent with notable efficacy against Candida species.[4]

Table 1: Antimicrobial Activity of this compound

| Activity | Organism | Quantitative Data | Reference |

| Anticandidal | Candida strains | MIC value down to 12.5 µg/mL | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The anticandidal activity of this compound was determined using a broth microdilution method. A standardized suspension of Candida cells is prepared and added to the wells of a microtiter plate containing serial dilutions of this compound. The plate is incubated under appropriate conditions to allow for fungal growth. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

While direct studies on this compound are limited, a closely related compound, rel-Cleroindicin F (also known as Rengyolone), has demonstrated significant anti-inflammatory effects. It inhibits the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Table 2: Anti-inflammatory Activity of rel-Cleroindicin F

| Activity | Cell Line | Key Findings | Reference |

| Inhibition of NO and TNF-α production | LPS-stimulated RAW 264.7 cells | Strong inhibition of NO and TNF-α | |

| Mechanism of Action | LPS-stimulated RAW 264.7 cells | Downregulation of NF-κB and NF-κB kinase activity |

Experimental Protocol: Measurement of Nitric Oxide (NO) and TNF-α Production

RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-treated with various concentrations of rel-Cleroindicin F for a specified time. The cells are then stimulated with LPS to induce an inflammatory response. After incubation, the cell culture supernatant is collected. NO production is measured using the Griess reagent, which detects nitrite, a stable product of NO. TNF-α levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway: Inhibition of NF-κB by rel-Cleroindicin F

Caption: Inhibition of the NF-κB signaling pathway by rel-Cleroindicin F.

Potential Biological Activities (Inferred from Related Compounds)

While direct experimental data for this compound in the following areas is not yet available, the activities of other compounds from the Clerodendrum genus and structurally similar molecules suggest potential avenues for future research.

Potential Anticancer Activity

Numerous compounds isolated from Clerodendrum species have demonstrated cytotoxic and anticancer properties.

-

Clerodin , a diterpenoid, exhibited anticancer and antioxidant potential against human breast carcinoma (MCF-7) cells with an IC50 value of 30.88 ± 2.06 μg/mL. Its mechanism involves the induction of intracellular reactive oxygen species (ROS).

-

Triterpenoids such as oleanolic acid 3-acetate and betulinic acid from Clerodendrum indicum and Clerodendrum villosum have shown cytotoxicity against various cancer cell lines with IC50 values ranging from 1.66-20.49 µmol/L.

-

Leaf extracts of Clerodendrum chinense have shown dose-dependent cytotoxicity against MCF-7 breast cancer and HeLa cervical cancer cells, with the MCF-7 cell line being more sensitive (IC50 = 126.8 µg/mL at 72h).

Table 3: Anticancer Activities of Compounds from Clerodendrum Genus

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Clerodin | MCF-7 | 30.88 ± 2.06 μg/mL | |

| Oleanolic acid 3-acetate | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | |

| Betulinic acid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | |

| C. chinense leaf extract | MCF-7 | 126.8 µg/mL (72h) | |

| C. chinense leaf extract | HeLa | 216.1 µg/mL (72h) |

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: A general workflow for the in vitro screening of anticancer activity.

Potential Antiviral Activity

Flavonoids, a class of compounds abundant in the Clerodendrum genus, have been investigated for their antiviral properties.

-

Baicalein , a flavonoid, has demonstrated pan-coronaviral activity and hindered SARS-CoV-2 replication in Vero E6 cells by over 50% at a concentration of 25 μg/mL.

-

Various flavonoids have been identified as potential inhibitors of viral proteases, such as the 3CLpro of coronaviruses, which is essential for viral replication.

While no direct antiviral studies on this compound have been reported, its natural origin from a plant genus rich in antiviral compounds suggests that this is a promising area for future investigation.

Potential Neuroprotective Activity

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Flavonoids and other compounds from Clerodendrum have shown neuroprotective effects.

-

Extracts from Clerodendrum infortunatum have displayed nootropic (cognitive-enhancing) effects and have been shown to reduce neuronal degeneration in animal models.

-

Hesperetin , a flavonoid, has been reported to exert neuroprotective effects in experimental models of neurodegenerative diseases by modulating cellular anti-inflammatory and antioxidative stress mediators.

-

Flavonoids like sterubin have shown potent neuroprotective and anti-inflammatory activities, which are linked to the induction of the antioxidant transcription factor Nrf2.

Given the anti-inflammatory potential suggested by rel-Cleroindicin F, it is plausible that this compound may also possess neuroprotective properties by mitigating neuroinflammation.

Conclusion and Future Directions

This compound is a promising natural product with confirmed antimicrobial and likely anti-inflammatory activities. The rich phytochemical profile of the Clerodendrum genus, coupled with the demonstrated biological activities of structurally related compounds, strongly suggests that this compound may also possess anticancer, antiviral, and neuroprotective properties.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, antiviral, and neuroprotective effects of purified this compound using a panel of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. The data presented herein, along with the detailed experimental protocols and pathway diagrams, are intended to accelerate further investigation into this promising natural compound.

References

- 1. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids from Clerodendrum genus and their biological activities | ADMET and DMPK [pub.iapchem.org]

- 3. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cleroindicin F: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleroindicin F is a natural product belonging to the cleroindicin family of compounds, which were first isolated from the aerial parts of Clerodendrum indicum. While the Clerodendrum genus is a rich source of bioactive compounds with documented anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties, specific biological data for this compound remains notably absent in the current scientific literature.[1][2][3][4][5] The primary focus of research on this compound has been its complex chemical synthesis and the stereochemical elucidation of its structure.

This technical guide provides a thorough review of the available literature on this compound, with a focus on its synthesis. Due to the lack of direct biological studies on this compound, this review also summarizes the broader pharmacological activities of the Clerodendrum genus and related diterpenoids to provide a context for potential future investigations into the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a diterpenoid characterized by a complex polycyclic structure. A key feature of this molecule is its propensity to racemize under slightly basic conditions. The enantioselective total synthesis of Cleroindicins C-F was instrumental in clarifying the absolute stereochemistry of these related natural products.

Synthesis of this compound

The enantioselective total synthesis of this compound has been a subject of significant interest in the field of organic chemistry. The following provides a detailed overview of a reported synthetic pathway.

Synthetic Workflow Diagram

The diagram below illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

The following experimental protocols are based on a reported enantioselective total synthesis of this compound.

Table 1: Experimental Protocols for the Synthesis of this compound

| Step | Procedure | Reagents and Conditions |

| 1. Tosylation of Diol Intermediate | To a solution of the diol intermediate in pyridine, tosyl chloride (TsCl) is added. The reaction mixture is stirred for an extended period (e.g., 18 hours). | Diol intermediate, Pyridine (solvent), Tosyl chloride (3.0 equiv). |

| 2. Work-up and Purification of Mono-tosylate | The reaction mixture is diluted with dichloromethane (CH₂Cl₂) and washed with aqueous copper sulfate (CuSO₄). The organic phase is extracted, washed with water and brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting mono-tosylate is purified by flash chromatography. | Dichloromethane, Aqueous copper sulfate, Water, Brine, Sodium sulfate, Flash chromatography (e.g., 40% EtOAc/hexanes). |

| 3. Hydrogenation to this compound | A solution of the mono-tosylate in a mixed solvent system containing a palladium on carbon (Pd/C) catalyst is stirred under a hydrogen atmosphere. | Mono-tosylate, THF/MeOH/CH₂Cl₂ (solvent), 5% Pd/C, Hydrogen (1 atm). |

| 4. Final Purification | The reaction mixture is filtered through Celite and concentrated. The crude product is then purified by flash chromatography to yield this compound. | Celite, Flash chromatography (e.g., 70% EtOAc/hexanes). |

Note: The synthesis of the initial diol intermediate involves multiple steps including sequential o-quinone methide chemistry and diastereoselective dearomatization, which are complex processes detailed in the primary literature.

Biological Activities: A Contextual Overview

As of the date of this review, there are no published studies detailing the specific biological activities of this compound. However, the broader Clerodendrum genus, from which this compound is derived, is known to produce a wide array of bioactive compounds, primarily diterpenoids and flavonoids. These compounds have demonstrated a range of pharmacological effects, which are summarized below to provide a framework for the potential therapeutic applications of this compound.

Table 2: Overview of Biological Activities of Compounds from the Clerodendrum Genus

| Biological Activity | Description | Key Compound Classes |

| Anti-inflammatory | Inhibition of inflammatory mediators and pathways. | Diterpenoids, Flavonoids |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Diterpenoids, Flavonoids |

| Anticancer/Cytotoxic | Inhibition of cancer cell proliferation and induction of apoptosis. | Diterpenoids |

| Neuroprotective | Protection of neuronal cells from damage and degeneration. | Diterpenoids, Flavonoids |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Diterpenoids, Flavonoids |

| Antihypertensive | Reduction of high blood pressure. | Various extracts |

Potential Signaling Pathways for Investigation

Given the known activities of other diterpenoids from the Clerodendrum genus, future research into the biological effects of this compound could explore its modulation of key cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that is often implicated in inflammation and could be a relevant area of investigation for this compound.

Caption: A hypothetical anti-inflammatory signaling pathway for investigation with this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product whose chemistry has been explored in detail. However, a significant gap exists in our understanding of its biological activities. The rich pharmacological profile of the Clerodendrum genus suggests that this compound and its analogues may possess therapeutic potential.

Future research should be directed towards:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities of this compound in relevant cell-based assays.

-

Mechanism of action studies: If activity is observed, elucidating the underlying molecular mechanisms and identifying protein targets and modulated signaling pathways.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models of disease.

A systematic biological evaluation of this compound is warranted to determine if its complex chemical nature translates into valuable pharmacological properties.

References

- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review [ouci.dntb.gov.ua]

- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

The History of Cleroindicin Research: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Biological Evaluation of a Promising Class of Natural Products

Introduction

The Cleroindicins, a family of structurally diverse natural products, have garnered significant interest in the scientific community since their initial discovery. Isolated from plants of the Clerodendrum genus, these compounds have demonstrated a range of biological activities, prompting further investigation into their therapeutic potential. This technical guide provides a comprehensive overview of the history of Cleroindicin research, detailing their discovery, structural elucidation, synthesis, and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising class of molecules.

Discovery and Structural Elucidation

The history of Cleroindicin research began in 1997 when a team of scientists led by Tian first reported the isolation of six new compounds, designated Cleroindicins A-F, from the aerial parts of Clerodendrum indicum.[1] This seminal work, published in the Journal of Natural Products, laid the foundation for all subsequent research on these molecules. Through meticulous spectral and chemical analysis, the structures of these novel compounds were elucidated.[1]

A significant structural feature of this family is the spirocyclic system found in Cleroindicin A, which presented a unique chemical scaffold.[1] The other members, Cleroindicins B-F, represent a variety of oxidized and stereochemically diverse congeners. The absolute stereochemistry of Cleroindicins C-F was later clarified through enantioselective total synthesis, which also revealed that some of the naturally isolated compounds were partially racemic.[2][3]

Biological Activities

Preliminary investigations into the biological activities of compounds from Clerodendrum indicum have revealed promising cytotoxic and antifeedant properties. While specific quantitative data for each of the six original Cleroindicins remains limited in publicly available literature, studies on extracts and other compounds isolated from the same plant provide valuable context for their potential bioactivities.

Cytotoxicity

Research on the dichloromethane extracts of Clerodendrum indicum roots has demonstrated cytotoxic effects against various human cancer cell lines. For instance, triterpenoids and flavonoids isolated from these extracts have shown inhibitory concentration (IC50) values in the micromolar range against cell lines such as SW620 (colon adenocarcinoma) and KATO-III (gastric carcinoma). Although these studies did not specifically report the IC50 values for Cleroindicins A-F, the presence of cytotoxic compounds in the same plant suggests that the Cleroindicins may also contribute to this activity. Further focused studies are required to determine the specific cytotoxic potential of each Cleroindicin.

Table 1: Cytotoxicity of Selected Compounds from Clerodendrum indicum

| Compound | Cell Line | IC50 (µmol/L) |

| Lupeol | SW620 | 1.99 |

| Lupeol | KATO-III | 1.95 |

| Pectolinarigenin | SW620 | 13.05 |

| Pectolinarigenin | KATO-III | 24.31 |

| Oleanolic acid 3-acetate | Various | 1.66-20.49 |

| Betulinic acid | Various | 1.66-20.49 |

| Taraxerol | SW620 | 2.09 |

| Stigmasterol | SW620 | 2.79 |

Antifeedant Activity

Mechanism of Action

The precise mechanisms of action for the Cleroindicins are not yet fully elucidated. However, the cytotoxic activities observed for other compounds from Clerodendrum species suggest potential interference with key cellular processes. For instance, some flavonoids are known to interact with various signaling pathways involved in cell proliferation and apoptosis. A recent in silico study suggested that Cleroindicin C has a high binding affinity for the Fused in Sarcoma (FUS) protein, a potential target in neurodegenerative diseases, indicating a possible neuroprotective role. Further research is necessary to unravel the specific molecular targets and signaling pathways modulated by each Cleroindicin.

Synthesis of Cleroindicins

The complex and unique structures of the Cleroindicins have presented a significant challenge to synthetic chemists. In 2009, a landmark paper by Pettus and colleagues described the first enantioselective total synthesis of Cleroindicins C, D, E, and F. This work not only provided access to these molecules for further biological study but also helped to confirm their absolute stereochemistry.

The synthetic strategy employed a sequential o-quinone methide cycloaddition and a diastereoselective dearomatization as key steps. The synthesis of Cleroindicins A and B, with their distinct structural features, remains an area of active investigation.

Experimental Protocols

Isolation of Cleroindicins A-F from Clerodendrum indicum

The following is a general procedure based on the original isolation work by Tian et al. (1997).

-

Extraction: The air-dried aerial parts of Clerodendrum indicum are powdered and extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) using various solvent systems to yield the pure Cleroindicins A-F. The specific solvent gradients and column sizes would be optimized based on the separation progress monitored by TLC.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. The following is a generalized protocol.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a specific Cleroindicin) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is used to determine the feeding deterrent properties of a compound.

-

Leaf Disc Preparation: Leaf discs of a suitable host plant are punched out.

-

Treatment: The leaf discs are treated with different concentrations of the test compound dissolved in a suitable solvent. Control discs are treated with the solvent alone.

-

Assay Setup: A single treated leaf disc is placed in a petri dish with a single test insect (e.g., a lepidopteran larva).

-

Incubation: The petri dishes are maintained under controlled environmental conditions for a specific duration (e.g., 24 or 48 hours).

-

Data Collection: The area of the leaf disc consumed by the insect is measured.

-

Data Analysis: The feeding inhibition is calculated relative to the control group. The effective concentration to inhibit 50% of feeding (EC50) can be determined from the dose-response data.

Future Perspectives

The research on Cleroindicins is still in its early stages, with many unanswered questions. Future efforts should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, antifeedant, and other biological activities of all six original Cleroindicins is crucial to identify the most promising candidates for further development.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the active Cleroindicins will be essential for understanding their therapeutic potential and for rational drug design.

-

Total Synthesis of Cleroindicins A and B: The development of synthetic routes to Cleroindicins A and B will provide access to these unique structures for biological testing and the generation of novel analogs.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of Cleroindicin derivatives will help to identify the key structural features responsible for their activity and to optimize their potency and selectivity.

Conclusion

The Cleroindicins represent a fascinating and promising family of natural products. From their initial discovery and structural elucidation to the elegant total synthesis of several members, the research on these compounds has already made significant contributions to the field of natural product chemistry. While their full therapeutic potential is yet to be realized, the preliminary indications of biological activity warrant further in-depth investigation. This technical guide provides a solid foundation for researchers to build upon as they continue to explore the history and future of Cleroindicin research.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Total Synthesis of All of the Known Chiral Cleroindicins, (C-F): Clarification Among Optical Rotations and Assignments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Cleroindicin F from Clerodendrum indicum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation of Cleroindicin F, a bioactive compound, from the aerial parts of Clerodendrum indicum. The described methodology is based on the research conducted by Tian et al. (1997).[1] This document includes a comprehensive experimental protocol, quantitative data summary, and visual representations of the workflow.

Introduction

Clerodendrum indicum (L.) Kuntze, belonging to the family Verbenaceae, is a plant with a history of use in traditional medicine for treating conditions such as malaria and rheumatism.[1] Phytochemical investigations of this plant have led to the isolation of several new compounds, including a series of diterpenoids named cleroindicins.[1][2][3] this compound is one of these novel compounds isolated from the aerial parts of the plant. While the specific biological activities of this compound are not yet extensively documented, other compounds from the Clerodendrum genus have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant activities, suggesting potential therapeutic applications for compounds from this genus.

This document serves as a practical guide for the replication of the isolation and purification of this compound for further research and development.

Data Presentation

Table 1: Summary of Extraction and Fractionation

| Parameter | Value | Reference |

| Plant Material | Dried and powdered aerial parts of Clerodendrum indicum | |

| Initial Sample Weight | 6 kg | |

| Extraction Solvent | 95% Ethanol (EtOH) | |

| Extraction Method | Reflux | |

| Crude Extract Weight | 320 g | |

| Defatting Solvent | Petroleum ether (60-90 °C) | |

| Fractionation Solvent | Ethyl acetate (EtOAc) | |

| EtOAc Extract Weight | 78 g |

Table 2: Chromatographic Purification of this compound

| Chromatographic Step | Stationary Phase | Mobile Phase | Fraction Containing this compound | Reference |

| Initial Silica Gel Column Chromatography | Si gel | CHCl₃-Me₂CO (5:1) | Fractions V and VI | |

| Repeated Silica Gel Column Chromatography | Si gel | CHCl₃-MeOH (25:1) | - |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Physical State | Colorless oil | |

| Optical Rotation [α]D | -2.74° (c 0.016, MeOH) | |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154 g/mol | |

| IR (Infrared) Spectrum | Indicates presence of α,β-unsaturated ketone | |

| UV (Ultraviolet) Spectrum | Indicates presence of α,β-unsaturated ketone | |

| EIMS (Electron Ionization Mass Spectrometry) | m/z 154 [M]⁺, 136 [M - H₂O]⁺, 110 [M - C₂H₄O]⁺, 82 [M - CO]⁺ | |

| ¹³C-NMR (Nuclear Magnetic Resonance) δ (ppm) | 150.2 (d), 133.4 (d) | |

| Yield | 48 mg |

Experimental Protocols

Plant Material Preparation

-

Collect the aerial parts of Clerodendrum indicum.

-

Air-dry the plant material in a shaded and well-ventilated area until completely dry.

-

Powder the dried plant material using a suitable grinder or mill to a fine consistency.

Extraction

-

Place 6 kg of the powdered aerial parts into a large-capacity reflux apparatus.

-

Add a sufficient volume of 95% ethanol to completely submerge the plant material.

-

Heat the mixture to reflux and maintain for a period of time to ensure exhaustive extraction. The original protocol suggests refluxing with 4 x 20L of 95% EtOH.

-

After reflux, filter the extract to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract (approximately 320 g).

Defatting and Fractionation

-

Dissolve the crude extract in 50% ethanol.

-

Transfer the solution to a separatory funnel and partition with petroleum ether (60-90 °C) to remove nonpolar constituents (defatting). Discard the petroleum ether layer.

-

Remove the ethanol from the aqueous layer under reduced pressure.

-

Extract the remaining aqueous residue five times with ethyl acetate (EtOAc) (5 x 2 L).

-

Combine the EtOAc extracts and concentrate under reduced pressure to yield the EtOAc fraction (approximately 78 g).

Chromatographic Purification

-

Initial Silica Gel Column Chromatography:

-

Prepare a silica gel column.

-

Adsorb the 78 g of EtOAc extract onto a small amount of silica gel.

-

Load the adsorbed sample onto the column.

-

Elute the column with a solvent system of chloroform-acetone (CHCl₃-Me₂CO) at a ratio of 5:1.

-

Collect the eluate in fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions V and VI which contain this compound.

-

-

Repeated Silica Gel Column Chromatography:

-

Prepare a new silica gel column.

-

Load the combined fractions V and VI from the previous step.

-

Elute the column with a solvent system of chloroform-methanol (CHCl₃-MeOH) at a ratio of 25:1.

-

Collect fractions and monitor by TLC to isolate pure this compound (48 mg).

-

Structure Elucidation

The structure of the isolated this compound can be confirmed by various spectroscopic methods, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the complete chemical structure and stereochemistry.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Hypothetical signaling pathway for this compound.

References

Enantioselective Total Synthesis of Cleroindicin F: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enantioselective total synthesis of Cleroindicin F, a member of the bioactive cleroindicin family of natural products. The described synthetic route, developed by Movassaghi and coworkers, commences with the readily available starting material 2,4-dihydroxybenzaldehyde and proceeds through a strategic sequence involving o-quinone methide chemistry and a diastereoselective dearomatization reaction. This document offers comprehensive experimental protocols for key steps, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the replication and further investigation of this complex molecule.

Synthetic Strategy Overview

The enantioselective total synthesis of this compound is a multi-step process that strategically constructs the chiral core of the molecule. The synthesis begins with the preparation of a substituted benzaldehyde derivative, which then undergoes a series of transformations to build the key cyclohexadienone intermediate. A crucial diastereoselective dearomatization sets the stereochemistry, followed by several functional group manipulations to afford the final natural product. The overall workflow is depicted below.

Application Notes and Protocols for the Purification of Cleroindicin F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Cleroindicin F, a clerodane diterpene isolated from the plant Clerodendrum indicum. The methodologies outlined are based on established phytochemical isolation techniques and are intended to guide researchers in obtaining this compound for further study.

Introduction

This compound is one of several clerodane diterpenes first identified in the aerial parts of Clerodendrum indicum.[1][2][3] This plant has been used in traditional medicine, suggesting the potential for bioactive constituents.[4] The purification of this compound is essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

The protocol described herein follows the initial isolation procedure published by Tian et al. (1997), which employs a series of extraction and chromatographic steps.[4] This document expands upon the original method to provide a comprehensive, step-by-step guide for laboratory application.

Physicochemical Properties (Inferred)

While specific data for this compound is limited in the provided search results, its purification alongside other cleroindicins using silica gel chromatography with chloroform/methanol solvent systems suggests it is a moderately polar compound. The general approaches to separating natural products, such as flavonoids and other phenolic compounds, often involve similar chromatographic principles.

Experimental Protocols

This section details the complete workflow for the extraction and purification of this compound from the dried aerial parts of Clerodendrum indicum.

Plant Material and Extraction

-

Plant Material Preparation:

-

Obtain dried and powdered aerial parts of Clerodendrum indicum (6 kg).

-

Ensure the plant material is properly identified. A voucher specimen should be kept for reference.

-

-

Solvent Extraction:

-

Place the powdered plant material in a large-scale reflux apparatus.

-

Add 95% ethanol (EtOH) in a 1:3.33 w/v ratio (6 kg plant material to 20 L EtOH).

-

Perform the extraction under reflux. The original study performed four successive extractions with 20 L of 95% EtOH each.

-

Combine the ethanolic extracts and concentrate them under reduced pressure to obtain a crude extract (approximately 320 g).

-

Solvent Partitioning (Defatting and Fractionation)

-

Defatting:

-

Dissolve the crude extract in 50% aqueous ethanol.

-

Partition the aqueous ethanol solution with petroleum ether (60-90 °C) to remove nonpolar constituents like fats and waxes. Discard the petroleum ether layer.

-

-

Ethyl Acetate Fractionation:

-

Remove the ethanol from the defatted extract under reduced pressure.

-

Sequentially extract the remaining aqueous residue with ethyl acetate (EtOAc) (5 x 2 L).

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc extract (approximately 78 g).

-

Chromatographic Purification

The ethyl acetate extract is subjected to a series of column chromatography steps to isolate the cleroindicins.

-

Initial Silica Gel Column Chromatography:

-

Prepare a silica gel column.

-

Adsorb the EtOAc extract (78 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a mobile phase of chloroform-acetone (CHCl3:Me2CO) at a ratio of 5:1.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions based on their TLC profiles to yield eight major fractions (I-VIII).

-

-

Isolation of this compound:

-

Fractions V and VI from the initial column are further purified.

-

Subject these fractions to repeated silica gel column chromatography.

-

Elute the column with a mobile phase of chloroform-methanol (CHCl3:MeOH) at a ratio of 25:1.

-

Monitor the collected fractions by TLC to identify those containing this compound.

-

Combine the pure fractions of this compound and concentrate to yield the final compound (48 mg).

-

Data Presentation

The following table summarizes the chromatographic steps for the purification of this compound and other cleroindicins as described by Tian et al. (1997).

| Chromatographic Step | Stationary Phase | Mobile Phase | Input Fraction | Output Compounds |

| Initial Column | Silica Gel | CHCl3:Me2CO (5:1) | EtOAc Extract (78 g) | Fractions I-VIII |

| Fraction II Purification | Kieselgel 60 | CHCl3:iPrOH (20:1) | Fraction II | Cleroindicin A, Cleroindicin B |

| Fraction III Purification | Medium-Pressure Column | CHCl3:MeOH (25:1) | Fraction III | Cleroindicin C, Cleroindicin E |

| Fraction V & VI Purification | Silica Gel (repeated) | CHCl3:MeOH (25:1) | Fractions V & VI | Cleroindicin D, This compound |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Potential Optimization and Alternative Techniques

While the described method is effective, modern chromatographic techniques could be employed for optimization and higher purity.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used for the final purification steps to achieve higher resolution and purity. A reversed-phase C18 column is commonly used for separating moderately polar compounds like diterpenes.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid chromatography that avoids solid stationary phases, which can irreversibly adsorb samples. It has been successfully used for the preparative isolation of other natural products.

-

Macroporous Resins: For initial fractionation, macroporous resins can offer high adsorption capacity and good recovery rates for various natural compounds, including flavonoids, and could be explored as an alternative to the initial silica gel chromatography.

Further development of the purification protocol could involve a bioactivity-guided fractionation approach, where fractions are tested for a specific biological activity to prioritize their purification.

References

Application Notes and Protocols for the Quantification of Cleroindicin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleroindicin F is a clerodane diterpenoid isolated from plants of the Clerodendrum genus, which has been investigated for its potential biological activities. As research into the therapeutic potential of this compound and other related diterpenes progresses, robust and reliable analytical methods for their quantification in various matrices are crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development.

Sample Preparation

Effective extraction of this compound from plant material or biological matrices is a critical first step for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Extraction from Plant Material (e.g., Clerodendrum leaves, stems)

Objective: To efficiently extract this compound from plant tissues.

Protocol:

-

Sample Collection and Pre-processing: Collect fresh plant material and air-dry in the shade or use a lyophilizer. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction:

-

Weigh approximately 1 g of the powdered plant material into a conical flask.

-

Add 20 mL of a suitable organic solvent. Based on the polarity of similar diterpenoids, methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v) are recommended starting points.

-

Perform extraction using one of the following methods:

-

Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at room temperature.

-

Maceration: Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus for 4-6 hours.

-

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure complete recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

-

Sample Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis to a final concentration suitable for injection (e.g., 1 mg/mL).

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.

Proposed Analytical Methods for Quantification

The following methods are proposed based on the analysis of structurally similar diterpenoids and phytochemicals from the Clerodendrum genus. Method validation is essential before routine use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phytochemicals.

Proposed HPLC-UV Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210-280 nm (A diode array detector is recommended for initial scans to determine the optimal wavelength) |

| Injection Volume | 10 µL |

| Standard Preparation | Prepare a stock solution of purified this compound in methanol. Serially dilute to prepare calibration standards (e.g., 1-100 µg/mL). |

Experimental Workflow for HPLC-UV Analysis:

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound, especially in complex biological matrices.

Proposed LC-MS/MS Method Parameters:

| Parameter | Recommended Condition |

| Chromatography | |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion ([M+H]⁺ or [M-H]⁻) and 2-3 product ions should be identified. |

| Gas Temperatures | To be optimized based on the instrument |

| IonSpray Voltage | To be optimized based on the instrument |

Experimental Workflow for LC-MS/MS Analysis:

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Validation

Any developed analytical method must be validated to ensure its reliability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Proposed Method Validation Parameters:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound and the internal standard (if used). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be determined based on the expected concentration of this compound in samples. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples at three different concentration levels. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for intra-day and inter-day precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature. |

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many clerodane diterpenes have been reported to exhibit anti-inflammatory and cytotoxic activities. A common pathway implicated in these effects is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound's mechanism of action.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Disclaimer: The analytical methods described herein are proposed based on the analysis of similar compounds and require full validation before implementation for routine quantitative analysis. The signaling pathway diagram is a hypothetical representation of a potential mechanism of action and requires experimental verification.

Application Notes and Protocols for In Vitro Evaluation of Cleroindicin F

Introduction

Cleroindicin F is a natural compound belonging to the clerodane diterpenoid class, which has garnered interest for its potential therapeutic properties. This document provides detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The described methods are foundational for assessing its cytotoxic and anti-inflammatory potential, as well as for elucidating its mechanism of action at the cellular level. These protocols are intended for researchers, scientists, and professionals in the field of drug development. The following sections detail experimental procedures, data presentation, and visualization of key pathways and workflows.

I. Cytotoxicity Assessment

A primary step in the evaluation of a novel compound is to determine its cytotoxic profile. This is crucial for establishing a therapeutic window and for identifying potential anti-cancer properties. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol